Comprehensive Technical Guide on CAS 25209-42-1: Molecular Structure, Properties, and Applications of 3-Chloro-2,2-diphenylpropanoic Acid
Comprehensive Technical Guide on CAS 25209-42-1: Molecular Structure, Properties, and Applications of 3-Chloro-2,2-diphenylpropanoic Acid
Executive Summary
In the landscape of advanced organic synthesis and pharmaceutical development, sterically congested quaternary carbon centers present both a synthetic challenge and a structural opportunity. CAS 25209-42-1 , chemically identified as 3-chloro-2,2-diphenylpropanoic acid [1], is a highly specialized intermediate characterized by its gem-diphenyl quaternary center. This in-depth guide provides a rigorous analysis of its molecular architecture, physicochemical properties, and laboratory synthesis protocols. By understanding the causality behind its unique reactivity—specifically its resistance to intermolecular nucleophilic attack and its propensity for intramolecular lactonization—researchers can effectively leverage this compound in the design of complex active pharmaceutical ingredients (APIs) and specialized polymers.
Chemical Identity & Physicochemical Profiling
Accurate physicochemical profiling is the foundation of trustworthy experimental design. The table below consolidates the critical identifiers and computed properties of CAS 25209-42-1[2].
| Property | Value |
| CAS Registry Number | 25209-42-1 |
| IUPAC Name | 3-chloro-2,2-diphenylpropanoic acid |
| Common Synonyms | Benzeneacetic acid, α-(chloromethyl)-α-phenyl-[1]; 2-(chloromethyl)-2,2-diphenylacetic acid |
| Molecular Formula | C₁₅H₁₃ClO₂[1] |
| Molecular Weight | 260.71 g/mol [2] |
| Exact Mass | 260.0604 g/mol [2] |
| Predicted logP | ~3.89 |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
Structural & Conformational Analysis
The chemical behavior of 3-chloro-2,2-diphenylpropanoic acid is entirely dictated by its unique steric environment. As an Application Scientist, it is critical to look beyond the 2D formula and understand the 3D conformational dynamics at play.
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The Neopentyl-Like Quaternary Center: The alpha-carbon (C2) is a quaternary center bearing two bulky phenyl rings, a carboxylic acid, and a chloromethyl group. This creates a steric environment analogous to a neopentyl halide. Consequently, the -CH₂Cl group is heavily shielded, making intermolecular Sₙ2 reactions (e.g., hydrolysis by external water) kinetically unfavorable.
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Absence of Alpha-Protons: Because the alpha-carbon is fully substituted, the molecule possesses no alpha-protons. This structural feature strictly precludes competing E1cb or E2 dehydrohalogenation pathways. The molecule cannot eliminate HCl to form an alkene, channeling its reactivity exclusively toward substitution.
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The Thorpe-Ingold Effect: The massive steric bulk of the gem-diphenyl groups repels them away from each other, which in turn compresses the bond angle between the adjacent chloromethyl and carboxylic acid groups. This angle compression highly pre-organizes the molecule for intramolecular cyclization.
Caption: Structural mapping of 3-chloro-2,2-diphenylpropanoic acid highlighting the quaternary center.
Synthesis Workflows & Protocols
The synthesis of CAS 25209-42-1 requires precise control over reaction conditions to prevent premature cyclization or esterification. The following protocol outlines a self-validating, two-step methodology starting from commercially available diphenylacetic acid.
Step-by-Step Methodology
Step 1: Enolate Generation and Hydroxymethylation
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Preparation: Charge a flame-dried, argon-purged Schlenk flask with diphenylacetic acid (1.0 eq) and anhydrous THF (to achieve a 0.5 M solution).
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Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add Lithium diisopropylamide (LDA, 2.0 M in THF, 2.1 eq).
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Causality Insight: Exactly two equivalents of LDA are required. The first equivalent deprotonates the acidic carboxyl proton to form a lithium carboxylate; the second equivalent abstracts the alpha-proton to generate the highly reactive enediolate.
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Electrophilic Addition: Stir for 1 hour at -78 °C, then introduce an excess of anhydrous paraformaldehyde.
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Workup: Allow the reaction to warm to room temperature. Quench carefully with 1M HCl until acidic, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the intermediate 3-hydroxy-2,2-diphenylpropanoic acid.
Step 2: Chlorination and Selective Hydrolysis 5. Activation: Dissolve the crude intermediate in neat thionyl chloride (SOCl₂, 5.0 eq). Add 2 drops of anhydrous DMF to initiate a Vilsmeier-Haack type catalytic cycle. 6. Chlorination: Reflux the mixture for 2 hours.
- Causality Insight: SOCl₂ performs a dual role here. It converts the primary hydroxyl group to a chloride, and simultaneously converts the carboxylic acid into an acyl chloride, forming 3-chloro-2,2-diphenylpropanoyl chloride.
- Concentration: Remove excess SOCl₂ under reduced pressure to isolate the crude acyl chloride.
- Selective Hydrolysis (Critical Step): Dissolve the residue in THF and slowly add water at 0 °C. Stir vigorously for 4 hours.
- Causality Insight: Why doesn't the chloromethyl group hydrolyze? Acyl chlorides are highly electrophilic and hydrolyze rapidly. In contrast, the primary alkyl chloride is situated on a neopentyl-like quaternary carbon; the massive steric hindrance from the gem-diphenyl groups completely shields it from intermolecular Sₙ2 attack by water.
- Isolation: Extract the aqueous mixture with dichloromethane, dry, and recrystallize from toluene/hexane to yield pure 3-chloro-2,2-diphenylpropanoic acid [2].
Applications: Beta-Lactone Synthesis & Beyond
The primary synthetic value of CAS 25209-42-1 lies in its role as a direct, highly stable precursor to 3,3-diphenyloxetan-2-one [3], a specialized beta-lactone. Beta-lactones are highly sought after in polymer chemistry for ring-opening polymerizations (ROP) and in medicinal chemistry as suicide inhibitors for serine proteases.
When treated with a mild base (such as Na₂CO₃ in aqueous dioxane), the carboxylic acid is deprotonated. Driven by the aforementioned Thorpe-Ingold effect, the carboxylate oxygen performs a rapid intramolecular Sₙ2 attack on the adjacent chloromethyl carbon, ejecting the chloride ion and closing the strained four-membered oxetan-2-one ring[3].
Caption: Synthetic workflow from diphenylacetic acid to CAS 25209-42-1 and subsequent lactonization.
Trustworthiness & Analytical Validation
A robust protocol must be a self-validating system. To ensure the integrity of the synthesized 3-chloro-2,2-diphenylpropanoic acid, the following analytical benchmarks must be met:
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¹H NMR (CDCl₃, 400 MHz): The defining diagnostic feature is the highly deshielded, isolated singlet of the chloromethyl group (-CH₂Cl) at approximately δ 4.20 – 4.50 ppm. The ten aromatic protons from the gem-diphenyl groups appear as a complex multiplet between δ 7.20 – 7.45 ppm. The carboxylic acid proton (-COOH) presents as a broad exchangeable singlet > δ 10.0 ppm.
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¹³C NMR (CDCl₃, 100 MHz): The quaternary alpha-carbon typically resonates around δ 60–65 ppm, while the chloromethyl carbon appears near δ 45–50 ppm. The carbonyl carbon is observed at ~δ 178 ppm.
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Mass Spectrometry (ESI-MS): In negative ion mode (ESI-), the molecule yields an [M-H]⁻ ion at m/z 259.0. Crucially, the presence of a single chlorine atom is confirmed by the characteristic 3:1 isotopic ratio, with the[M-H+2]⁻ peak appearing at m/z 261.0[2].
References
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ChemBK , "Benzeneacetic acid, α-(chloromethyl)-α-phenyl- (CAS 25209-42-1)",[Link]
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PubChem , "3,3-Diphenyl-2-oxetanone | CID 85343", National Center for Biotechnology Information,[Link]
